Cas no 488-76-6 ((-)-Vibo-quercitol)

(-)-Vibo-quercitolは、天然に存在するシクロヘキシテトラオールの一種で、特に植物由来の生理活性物質として注目されています。この化合物は、立体特異的な構造を持ち、糖類やポリオールの研究において重要な役割を果たします。(-)-Vibo-quercitolの利点は、その高い立体選択性と生体適合性にあり、医薬品中間体や機能性材料の開発に応用可能です。また、抗酸化作用や代謝調節機能に関する基礎研究でも利用され、学術・産業分野での汎用性が期待されています。

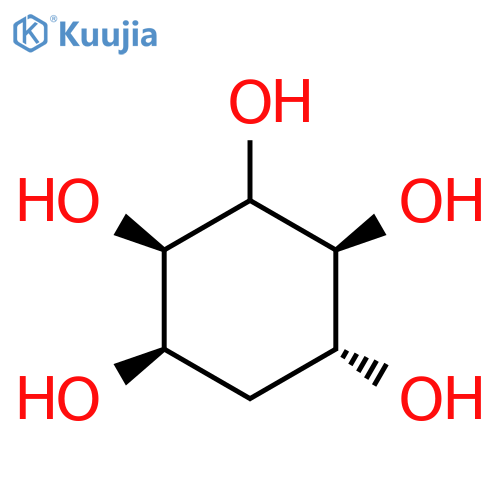

(-)-Vibo-quercitol structure

(-)-Vibo-quercitol 化学的及び物理的性質

名前と識別子

-

- (1R,2S,4R,5R)-cyclohexane-1,2,3,4,5-pentol

- vibo-Quercitol

- 1D-3-deoxy-myo-inositol

- 1L-1,2,4

- 1L-1,2,4 3,5-Cyclohexanepentol

- 3,5-cyclohexanepentol

- D-1-deoxy-myo-inositol

- (-)-Viboquercitol

- (-)-Viburnitol

- (-)-vibo-Quercitol

- L-Viburnitol

- Viburnitol

- DTXSID10331579

- 1-D-3-deoxy-myo-inositol

- W-202865

- Q27104416

- SCHEMBL5151166

- FS-9928

- 488-76-6

- C08259

- AKOS040755970

- (1R,2R,4S,5R)-cyclohexane-1,2,3,4,5-pentol

- (1R,2R,3R,4S,5R)-cyclohexane-1,2,3,4,5-pentol

- CHEMBL3351099

- CHEMBL37104

- L-chiro-Inositol, 1-deoxy-

- (-)-Viboquercitol; (-)-Viburnitol; (-)-vibo-Quercitol; L-Viburnitol; Quercitol, (-)-vibo-; Viburnitol, (-)-

- (1R,2R,3R,4S,5R)-cyclohexane-1,2,3,4,5-pentaol

- Q0069

- CHEBI:37600

- SCHEMBL17925160

- 1L-1,2,4/3,5-cyclohexanepentol

- CS-0016380

- IMPKVMRTXBRHRB-RSVSWTKNSA-N

- HY-N1092

- (-)-Vibo-quercitol

-

- インチ: InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5+,6+/m1/s1

- InChIKey: IMPKVMRTXBRHRB-TVIMKVIFSA-N

- ほほえんだ: C1[C@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)O)O

計算された属性

- せいみつぶんしりょう: 164.06800

- どういたいしつりょう: 164.068

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -2.7

- トポロジー分子極性表面積: 101A^2

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.796

- ふってん: 293.6°C at 760 mmHg

- フラッシュポイント: 146.2°C

- 屈折率: 1.707

- PSA: 101.15000

- LogP: -2.80540

- じょうきあつ: 0.0±1.4 mmHg at 25°C

- ようかいせい: 未確定

(-)-Vibo-quercitol セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:れいぞう

(-)-Vibo-quercitol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | V757063-25mg |

(-)-Vibo-quercitol |

488-76-6 | 25mg |

$ 3000.00 | 2023-09-05 | ||

| Biosynth | MD10114-100 mg |

1-D-3-Deoxy-myo-inositol |

488-76-6 | 100MG |

$444.68 | 2023-01-03 | ||

| A2B Chem LLC | AI51027-100mg |

vibo-Quercitol |

488-76-6 | 98 | 100mg |

$988.00 | 2024-04-19 | |

| 1PlusChem | 1P00I99V-25mg |

L-chiro-Inositol, 1-deoxy- |

488-76-6 | 98% | 25mg |

$207.00 | 2025-02-28 | |

| TRC | V757063-5mg |

(-)-Vibo-quercitol |

488-76-6 | 5mg |

$775.00 | 2023-05-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V83230-5mg |

vibo-Quercitol |

488-76-6 | ,HPLC≥98% | 5mg |

¥478.0 | 2023-09-06 | |

| TRC | V757063-2.5mg |

(-)-Vibo-quercitol |

488-76-6 | 2.5mg |

$ 50.00 | 2022-06-02 | ||

| Biosynth | MD10114-250 mg |

1-D-3-Deoxy-myo-inositol |

488-76-6 | 250MG |

$921.11 | 2023-01-03 | ||

| TRC | V757063-10mg |

(-)-Vibo-quercitol |

488-76-6 | 10mg |

$1378.00 | 2023-05-17 | ||

| Biosynth | MD10114-50 mg |

1-D-3-Deoxy-myo-inositol |

488-76-6 | 50mg |

$266.81 | 2023-01-03 |

(-)-Vibo-quercitol 関連文献

-

Fidele Ntie-Kang,Joseph N. Yong RSC Adv. 2014 4 61975

-

2. 124. Cyclitols. Part I. isoPropylidene derivatives of inositols and quercitols. The structure of pinitol and quebrachitolS. J. Angyal,C. G. Macdonald J. Chem. Soc. 1952 686

-

3. 334. Cyclitols. Part XV. A stereospecific epimerization of cyclitols: conformational free energiesS. J. Angyal,P. A. J. Gorin,M. E. Pitman J. Chem. Soc. 1965 1807

-

Seiichiro Ogawa,Yo Ohishi,Miwako Asada,Akihiro Tomoda,Atsushi Takahashi,Yoriko Ooki,Midori Mori,Masayoshi Itoh,Takashi Korenaga Org. Biomol. Chem. 2004 2 884

-

Claude Bauder Org. Biomol. Chem. 2008 6 2952

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量